molecular formula C20H13F3N2O B2631378 2-Oxo-4-phenyl-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile CAS No. 478080-29-4

2-Oxo-4-phenyl-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile

Cat. No.: B2631378
CAS No.: 478080-29-4
M. Wt: 354.332
InChI Key: XTTYYOXWLNEMFN-UHFFFAOYSA-N
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Description

2-Oxo-4-phenyl-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile is a complex organic compound that features a trifluoromethyl group, a phenyl ring, and a pyridinecarbonitrile moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-4-phenyl-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and optimized conditions to ensure high yield and purity. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-4-phenyl-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-4-phenyl-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile is unique due to its combination of a trifluoromethyl group, phenyl ring, and pyridinecarbonitrile moiety. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

2-oxo-4-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F3N2O/c21-20(22,23)16-8-4-5-14(11-16)13-25-10-9-17(18(12-24)19(25)26)15-6-2-1-3-7-15/h1-11H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTYYOXWLNEMFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)N(C=C2)CC3=CC(=CC=C3)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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